Technical Master File: (R)-Tetrahydropapaverine (CAS 54417-53-7)
Technical Master File: (R)-Tetrahydropapaverine (CAS 54417-53-7)
Core Identity & Industrial Application in Neuromuscular Blocking Agents [1]
Executive Summary
(R)-Tetrahydropapaverine (CAS 54417-53-7), also known as (R)-Norlaudanosine, is the critical chiral building block for the synthesis of benzylisoquinoline-based neuromuscular blocking agents (NMBAs), most notably Cisatracurium besylate (Nimbex) and Atracurium besylate .
While racemic tetrahydropapaverine can be synthesized easily, the rigorous stereochemical requirements of modern anesthesia demand high enantiomeric purity. Cisatracurium, the (1R, 1'R)-cis isomer of atracurium, offers a superior safety profile (reduced histamine release and laudanosine accumulation) compared to the racemic mixture. Consequently, the isolation and purity of (R)-Tetrahydropapaverine are the rate-limiting factors in the manufacturing of high-value NMBAs.
This guide details the physicochemical properties, industrial synthesis routes, and quality control protocols required to handle this intermediate with pharmaceutical precision.
Physicochemical Profile
The following data aggregates experimental values for the hydrochloride salt, the most common commercial form.
| Property | Specification |
| Chemical Name | (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 54417-53-7 |
| Molecular Formula | C₂₀H₂₅NO₄ (Free Base) / C₂₀H₂₆ClNO₄ (HCl Salt) |
| Molecular Weight | 343.42 g/mol (Base) / 379.88 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 255–258°C (decomposition) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents.[2][3][4][5][6] |
| Chirality | (R)-Enantiomer. Typically levorotatory (-) in methanol/water. |
| Purity Requirement | >98.0% (HPLC); Chiral Purity >99.0% ee for API synthesis. |
Synthetic Methodologies: The "Make vs. Buy" Decision
In industrial settings, two primary routes are employed.[6][7] The choice depends on cost-of-goods (COGs) targets and access to proprietary catalytic systems.
Route A: Classical Optical Resolution (Industry Standard)
This method relies on the synthesis of racemic tetrahydropapaverine followed by chiral resolution. It is robust, requires no expensive transition metals, and is scalable to multi-ton quantities.
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Step 1: Bischler-Napieralski Cyclization. 3,4-Dimethoxyphenethylamine is condensed with 3,4-dimethoxyphenylacetic acid to form an amide, which is cyclized using POCl₃ to the dihydroisoquinoline imine.
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Step 2: Reduction. The imine is reduced (NaBH₄) to racemic tetrahydropapaverine.
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Step 3: Chiral Resolution. The racemate is treated with a chiral resolving agent, typically N-Acetyl-L-Leucine or N-Acetyl-D-Phenylalanine . The (R)-isomer forms a less soluble diastereomeric salt which crystallizes out.
-
Step 4: Liberation. The salt is treated with a base (NH₄OH) to liberate the optically pure (R)-Tetrahydropapaverine free base.
Route B: Asymmetric Transfer Hydrogenation (Advanced)
For higher yield and atom economy, asymmetric catalysis converts the dihydroisoquinoline precursor directly to the (R)-amine.
-
Catalyst: Noyori-type Ru(II) complexes (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).
-
Conditions: Formic acid/Triethylamine azeotrope, mild heating.
-
Advantage: Eliminates the waste associated with discarding the (S)-isomer (unless racemization recycling is employed).
Visualization: Industrial Synthesis Workflow
Figure 1: Comparison of Classical Resolution (Route A) and Asymmetric Hydrogenation (Route B) pathways.
Application: The Cisatracurium Pathway[8]
(R)-Tetrahydropapaverine is the "left-hand" and "right-hand" of the Cisatracurium molecule. Two units of this intermediate are linked by a diester bridge.
Mechanism of Synthesis:
-
Michael Addition: (R)-Tetrahydropapaverine reacts with 1,5-pentanediol diacrylate. The secondary amine adds to the acrylate double bond.
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Quaternization (The Critical Step): The resulting tertiary amine is methylated using Methyl Besylate.
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Stereocontrol: This reaction creates a new chiral center at the Nitrogen. For Cisatracurium, the methyl group must add in a specific orientation to achieve the (1R, 1'R, 2R, 2'R) configuration.
-
Using pure (R)-Tetrahydropapaverine is mandatory; starting with racemic material would yield 10 diastereomers, making purification impossible.
-
Visualization: Cisatracurium Synthesis Logic
Figure 2: The role of (R)-THP in assembling the bis-benzylisoquinoline skeleton of Cisatracurium.
Quality Control & Analytical Protocols
Trust in the final drug product begins with the purity of the starting material.
Protocol: Determination of Enantiomeric Excess (ee) by HPLC
Objective: Quantify the ratio of (R)-THP to (S)-THP.
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Column: Chiralpak IA or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
Temperature: 25°C.
-
Acceptance Criteria: (S)-isomer < 0.5%.
Protocol: Optical Rotation Check
While HPLC is definitive, specific rotation provides a quick identity check.
-
Solvent: Methanol or Water.
-
Concentration: 1.0 g/100 mL (c=1).
-
Standard:
should be consistent with the Certificate of Analysis (CoA), typically negative (-) for the free base in organic solvents, though salt forms may vary. Note: Always compare against a known standard of (R)-enantiomer due to solvent-dependent rotation shifts in alkaloids.
Handling and Stability
-
Storage: Hygroscopic in salt form. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: Sensitive to oxidation. The secondary amine can oxidize to the imine (dihydroisoquinoline) upon prolonged exposure to air, leading to yellowing of the white powder.
-
Safety: Irritant. Standard PPE (gloves, goggles, fume hood) is required. As a precursor to potent NMBAs, treat with high caution, although the intermediate itself does not possess the paralyzing potency of the quaternary ammonium final product.
References
- Stenlake, J. B., et al. (1983). "Biodegradable neuromuscular blocking agents." European Journal of Medicinal Chemistry, 18, 273-278.
-
Wang, X., et al. (2022). "Practical Process for Synthesizing R-Tetrahydropapaverine: A Key Intermediate of Cisatracurium Besylate." Organic Process Research & Development, 26(11), 3075–3084. Link
- Noyori, R., et al. (1996). "Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes." Accounts of Chemical Research, 30(2), 97-102. (Basis for Route B synthesis).
-
PubChem. "Compound Summary: (R)-Tetrahydropapaverine."[5] National Library of Medicine. Link
-
ChemScene. "Product Data: (R)-Tetrahydropapaverine hydrochloride." Link
Sources
- 1. chemscene.com [chemscene.com]
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- 3. (+-)-Tetrahydropapaverine | C20H25NO4 | CID 5418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]
- 5. (R)-tetrahydropapaverine | C20H25NO4 | CID 688594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on Synthesis Process of R-tetrahydropapaverine Formate - Dissertation [m.dissertationtopic.net]
